4-Methylphthalic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-methylphthalic acid often involves multistep chemical processes including chloromethylation, oxidation, and demethylation. For instance, 4-hydroxyisophthalic acid can be synthesized from p-methoxybenzoic acid and paraformaldehyde via Blanc chloromethylation reaction catalyzed by aluminium trichloride and tetrabutyl ammonium bromide, followed by subsequent oxidation and demethylation, achieving an overall yield of about 78% (He Deyun, 2011). Another approach involves starting from 4-methylphenol, leading to 4-methoxyisophthalic acid through esterification, Fries rearrangement, methylation, and oxidation, offering an alternative to the traditional Blanc chloromethylation/oxidation scheme and avoiding the use of volatile and corrosive hydrochloric acid (X. J. Liu et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound features a benzene ring with carboxylic acid groups at the 1- and 2-positions (adjacent to each other) and a methyl group at the 4-position. This structure is foundational for understanding its chemical behavior and interactions. While specific studies on the detailed molecular structure analysis of this compound itself were not found, the methodologies applied in the synthesis and characterization of similar compounds provide insights into the structural aspects that influence their physical and chemical properties.
Chemical Reactions and Properties
This compound, like its parent compound phthalic acid, can undergo various chemical reactions typical of carboxylic acids, including esterification, amidation, and decarboxylation. While specific reactions involving this compound were not detailed in the found literature, the synthesis of related compounds illustrates the reactivity of such functional groups in facilitating the formation of complex molecules and polymers (S. Mallakpour & M. Dinari, 2008).
Scientific Research Applications
Solubility and Thermodynamic Properties
4-Methylphthalic anhydride, a derivative of 4-Methylphthalic acid, demonstrates varying solubilities in organic solvents such as methyl acetate, acetone, and toluene. These solubilities increase with temperature, suggesting potential applications in solvent-based processes and chemical separations. Molecular simulations based on density functional theory (DFT) help understand these solubility behaviors. Thermodynamic models like the Van't Hoff and modified Apelblat equations accurately predict these solubilities, indicating spontaneous, entropy-driven dissolution in the selected solvents (Yu et al., 2019).
Inhibitory Activity in Biochemistry
4-Butyl-3-methylphthalic acid, closely related to this compound, has been identified as a metallo-beta-lactamase inhibitor. This discovery is significant in the development of compounds for medical purposes, particularly in combating antibiotic resistance. The structure-activity relationship studies of substituted phthalic acids yield potent inhibitors against specific bacterial enzymes (Hiraiwa et al., 2009).
Role in Atmospheric Chemistry
This compound is a product of secondary organic aerosol (SOA) formation from aromatic volatile organic compounds. Its ambient concentrations and detectability in PM2.5, along with its partitioning behavior, make it a valuable tracer for understanding anthropogenic influences on atmospheric chemistry. Its high correlation with other SOA tracers further underscores its significance in environmental studies (Al-Naiema & Stone, 2017).
Applications in Material Science
This compound derivatives find usage in synthesizing novel materials. For instance, the synthesis of polyamides using microwave step-growth polymerization of derivatives shows potential for rapid, efficient production of new polymers. These polymers exhibit good thermal stability and solubility in certain solvents, suggesting applications in advanced material technologies (Mallakpour & Dinari, 2008).
Thermochemical Studies
The thermochemistry of this compound and its derivatives has been extensively studied. Enthalpies of formation, sublimation, and other thermochemical properties derived from experimental data provide crucial insights for chemical manufacturing processes and theoretical calculations (Siewert, Emel’yanenko, & Verevkin, 2020).
Safety and Hazards
4-Methylphthalic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Mechanism of Action
Target of Action
4-Methylphthalic acid is an organic compound with the molecular formula C9H8O4 It’s known to be used as a starting material in the synthesis of new trans-a2b2-porphyrins .
Mode of Action
It’s known that it undergoes sequential multistep reactions when used as a starting material in the synthesis of new trans-a2b2-porphyrins .
Biochemical Pathways
It’s known to be involved in the synthesis of new trans-a2b2-porphyrins . These macrocycles have been characterized by various methods such as 1H NMR, 13C NMR, 19F NMR, 1H–1H COSY NMR, and MALDI-TOF mass spectrometry .
Pharmacokinetics
Its physical and chemical properties such as molecular weight (1801574), boiling point (39087 ℃), and density (1378 g/cm³) are known .
Result of Action
It’s known to be involved in the synthesis of new trans-a2b2-porphyrins , which have potential applications in various areas, including catalysis, sensing, molecular devices, dye-sensitized solar cells (DSSC), photosynthesis, and photodynamic therapy .
Action Environment
It’s known that the compound is a white powder at room temperature . Its stability and efficacy could potentially be influenced by factors such as temperature, pH, and presence of other chemicals in its environment.
properties
IUPAC Name |
4-methylphthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJJAFQCTXFSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063406 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4316-23-8 | |
Record name | 4-Methylphthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4316-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-o-phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHYLPHTHALIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenedicarboxylic acid, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylphthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylphthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDR8D8Q6WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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